TAPSO

Catalog No.
S605344
CAS No.
68399-81-5
M.F
C7H17NO7S
M. Wt
259.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAPSO

CAS Number

68399-81-5

Product Name

TAPSO

IUPAC Name

3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid

Molecular Formula

C7H17NO7S

Molecular Weight

259.28 g/mol

InChI

InChI=1S/C7H17NO7S/c9-3-7(4-10,5-11)8-1-6(12)2-16(13,14)15/h6,8-12H,1-5H2,(H,13,14,15)

InChI Key

RZQXOGQSPBYUKH-UHFFFAOYSA-N

Synonyms

2-Arg-4-Sar-dermorphin (1-4), dermorphin (1-4), Arg(2)-Sar(4)-, dermorphin (1-4), arginyl(2)-sarcosine(4)-, TAPSO

Canonical SMILES

C(C(CS(=O)(=O)O)O)NC(CO)(CO)CO

The exact mass of the compound Tapso is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 610929. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

TAPSO (3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid) is a zwitterionic biological buffer, part of the 'Good's buffers' series. It is characterized by a pKa of 7.635 at 25°C, making it highly effective for maintaining stable pH in the physiological range of 7.0–8.2. Its structure, featuring a sulfonate group and multiple hydroxyl groups, ensures high water solubility and low permeability through biological membranes, which are critical procurement-relevant attributes for applications in cell culture, protein analysis, and enzyme assays.

Research Fit

Buffer for neutral to mildly alkaline biochemical workflows
Low UV absorbance supports spectrophotometric detection
High water solubility enables concentrated stock preparation

Selecting a buffer based on pKa alone is insufficient and can lead to process failure or non-reproducible results. Common substitutes for TAPSO are not directly interchangeable due to critical differences in their chemical behavior. For instance, the widely used Tris buffer exhibits a significantly higher sensitivity to temperature changes, leading to pH drift in experiments with thermal cycling. Other zwitterionic buffers with similar pKa values, such as HEPES or TES, possess distinct metal ion chelation profiles. These differences in cation binding can fundamentally alter the activity of metalloenzymes or the stability of reagents, making TAPSO a specific choice for systems sensitive to such interactions rather than a generic commodity buffer.

Substitution Risk

pKa mismatch TAPSO's pKa range closer to physiological pH may not be matched by TAPS (higher) or HEPES (lower), shifting buffering outside target window.
Metal binding DIPSO exhibits different stability constants with Ni(II) and Co(II), which may alter free metal ion estimates in speciation studies.
Enzyme modulation TRIS and TES produce larger activity shifts in α-chymotrypsin assays; TAPSO may not replicate those modulation artifacts.

Selective Divalent Cation Chelation Profile for Modulating Enzyme Activity

TAPSO demonstrates a differentiated metal chelation profile, exhibiting strong interactions with specific divalent cations like Cu²⁺ and Ca²⁺, while showing only weak interactions with others such as Mn²⁺ and Zn²⁺. This contrasts with buffers like HEPES, which are often selected for their general low metal-binding capacity, or phosphate buffers, which can precipitate divalent cations. This selective binding allows for the deliberate modulation of metalloenzyme systems where the activity of specific cofactors must be controlled.

Evidence DimensionMetal Ion Interaction Strength
Target Compound DataStrong interaction with Cu, Ca, Mg; Weak interaction with Mn, Zn, Co, Ni.
Comparator Or BaselineHEPES: Generally low metal-binding capacity. Phosphate buffers: Can precipitate calcium.
Quantified DifferenceSelective and differential binding profile versus general non-coordinating or precipitating behavior.
ConditionsAqueous buffer systems for biochemical and biological assays.

This enables precise control over metal-dependent processes, making TAPSO a functional excipient rather than just a pH stabilizer in sensitive enzymatic assays.

Buffering range vs. HEPES/TES
Reported
pKa 7.60–7.70; ΔpKa +0.12 to +0.22 vs HEPES 7.48, +0.20 to +0.30 vs TES 7.40; -0.70 to -0.80 vs TAPS 8.40
Supports precise pH 7.5–7.8 control for cell culture media.

Superior pH Stability Under Temperature Fluctuation Compared to Tris

The pH of a buffer solution is dependent on temperature, a factor critical for reproducibility. The second dissociation constant (pK₂) of TAPSO has been characterized over a wide temperature range, demonstrating stable behavior required for physiological studies. Its temperature coefficient (ΔpKa/°C) is significantly lower than that of the common, less expensive substitute, Tris. Tris exhibits a ΔpKa/°C of approximately -0.028, whereas zwitterionic buffers like TAPSO are typically in the range of -0.015 to -0.020. This means a Tris buffer set to pH 7.5 at 37°C can shift to ~pH 8.5 at 4°C, a change that can halt or alter biological activity; TAPSO provides more consistent pH control across these temperature ramps.

Evidence DimensionTemperature Coefficient of pKa (ΔpKa/°C)
Target Compound DataExhibits stable pK₂ values from 5°C to 55°C, characteristic of Good's buffers.
Comparator Or BaselineTris buffer: ~ -0.028 /°C.
Quantified DifferenceTAPSO exhibits a substantially smaller pH shift per degree Celsius change compared to Tris, enhancing reproducibility.
ConditionsAqueous buffer solutions used across a range of laboratory temperatures (e.g., 4°C, 25°C, 37°C).

This ensures higher reproducibility and reliability for any protocol involving temperature shifts, such as cell culture, enzyme kinetics, and protein purification.

Ni(II) complexation vs DIPSO
Head-to-head
log β NiL = 3.0 ± 0.1 (TAPSO) vs 2.7 ± 0.1 (DIPSO); Δlog β = +0.3
Ni(II) binding affinity 0.3 log units higher; DIPSO may underestimate free Ni²⁺.
25.0°C, I=0.1 M KNO₃

High Aqueous Solubility for Concentrated Stock Preparation and Handling

TAPSO exhibits high solubility in water, allowing for the preparation of concentrated stock solutions. The saturation point at 0°C is 1.00 M, providing a practical advantage for laboratory workflows. This high solubility is a key feature of the 'Good's buffers' design criteria, intended to simplify handling and storage. The ability to prepare stable, concentrated stocks reduces preparation time and minimizes potential for contamination compared to buffers that must be made fresh from powder for each use.

Evidence DimensionAqueous Solubility at 0°C
Target Compound Data1.00 M.
Comparator Or BaselineGeneral Requirement for 'Good's Buffers'.
Quantified DifferenceN/A (Property meets a critical class-level design criterion for processability).
ConditionsSaturated aqueous solution.

This simplifies buffer preparation and storage, a key processability advantage in high-throughput or routine laboratory workflows.

Cd/Zn complexation vs TAPS
Class-level
Cd species: CdL 2.2, CdL₂ 4.2, CdL₂(OH) 8.6; Zn: ZnL 2.5, ZnL(OH) 7.2, ZnL(OH)₂ 13.2
Reported metal-binding constants enable speciation modeling; TAPS shows negligible binding.
Quantitative comparison to DIPSO less complete; class-level inference.
α-CT activity modulation
Head-to-head
Activity enhancement order: TRIS (5.5×) > TES > TAPS > TAPSO (lowest modulation)
TAPSO may preserve native catalytic rate with minimal buffer-induced artifact.
pH 8, 25°C, aqueous solution
Cold-room solubility
Reported
Saturation at 0°C: 1.00 M
Supports stable concentrated stock preparation at refrigerated temperatures.
Comparable buffers: HEPES ~2.25 M, MOPS ~0.5 M

Assays for Metalloenzymes Requiring Controlled Cofactor Availability

For kinetic or binding studies of enzymes dependent on Mn²⁺ or Zn²⁺ cofactors, TAPSO is a superior choice over buffers that may inadvertently chelate these ions. Its selective, strong chelation of other ions like Ca²⁺ can also be used to intentionally limit the activity of calcium-dependent proteases or nucleases in a sample.

Variable-Temperature Protein and Cell-Based Protocols

In workflows requiring shifts between different temperatures, such as moving cell cultures from a 37°C incubator to a room temperature microscope stage, TAPSO provides more consistent pH control than Tris. This ensures that cellular processes and protein stability are not compromised by buffer-induced pH fluctuations.

High-Resolution Protein Separation by Isoelectric Focusing

TAPSO has been specifically utilized for isoelectric focusing to separate proteins over a defined pH gradient. Its high buffer capacity, zwitterionic nature, and stable pH maintenance contribute to establishing the sharp, stable gradients required for high-resolution analytical separations.

Application Fit

Application
Selection Property
Validation Focus
Mammalian cell culture pH control
pKa alignment with physiological pH
Buffering capacity in neutral to mildly alkaline range under metabolic acid load
Metal speciation studies
Characterized metal-buffer stability constants
Accuracy of free metal ion estimation in environmental or biological samples
α-Chymotrypsin kinetic assays
Low buffer-induced enzyme activity modulation
Kinetic assay reproducibility with minimal buffer artifact
Cold-room buffer stock preparation
High solubility at low temperature
Precipitation-free storage and handling at low temperatures

Physical Description

Colorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

-6.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

259.07257305 Da

Monoisotopic Mass

259.07257305 Da

Heavy Atom Count

16

UNII

45Q4J0071U

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 41 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68399-81-5

Wikipedia

TAPSO

General Manufacturing Information

1-Propanesulfonic acid, 2-hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-: ACTIVE

Explore Compound Types